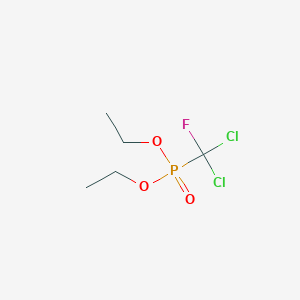
Phosphonic acid, (dichlorofluoromethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (dichlorofluoromethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with the phosphate moiety, which makes it valuable in various applications, including its bioactive properties and coordination or supramolecular properties .
Preparation Methods
The synthesis of phosphonic acid, (dichlorofluoromethyl)-, diethyl ester can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
Phosphonic acid, (dichlorofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane, methanol, and various oxidizing or reducing agents. Major products formed from these reactions include different phosphonic acid derivatives and phosphine compounds.
Scientific Research Applications
Phosphonic acid, (dichlorofluoromethyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound’s bioactive properties make it valuable in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of phosphonic acid, (dichlorofluoromethyl)-, diethyl ester involves its interaction with molecular targets and pathways. The compound’s phosphorus atom, bonded to oxygen and carbon atoms, allows it to participate in various biochemical reactions. It can act as a bioisostere, inducing similar biological responses as phosphates, and can modify the sensitivity to metabolic transformations by altering its chemical and physical properties .
Comparison with Similar Compounds
Phosphonic acid, (dichlorofluoromethyl)-, diethyl ester can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different arrangement of phosphorus and oxygen atoms, leading to distinct chemical properties.
Aminophosphonates: These compounds contain nitrogen atoms and are used as chelating agents and in the design of bioactive molecules. The uniqueness of this compound lies in its specific structural arrangement and the presence of chlorine and fluorine atoms, which impart unique reactivity and bioactive properties.
Properties
CAS No. |
356-55-8 |
|---|---|
Molecular Formula |
C5H10Cl2FO3P |
Molecular Weight |
239.01 g/mol |
IUPAC Name |
1-[[dichloro(fluoro)methyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C5H10Cl2FO3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 |
InChI Key |
ILSLYQJAYRTPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(F)(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
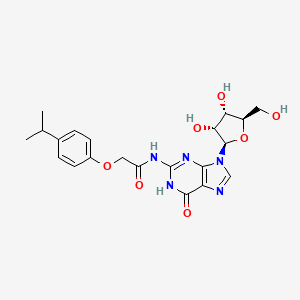
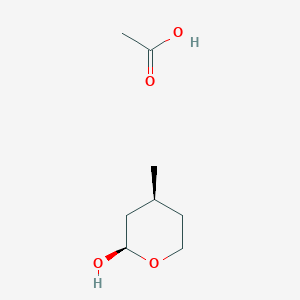
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
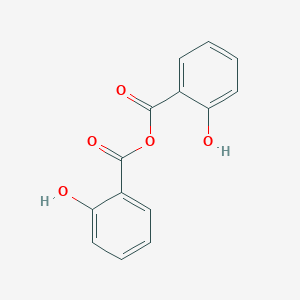

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
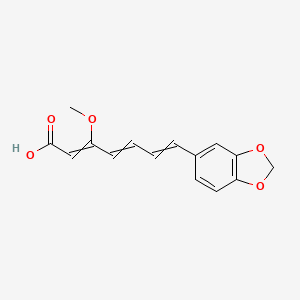
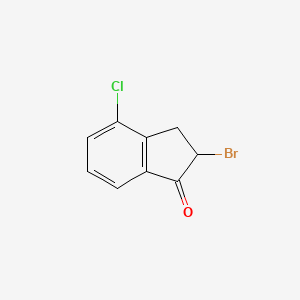
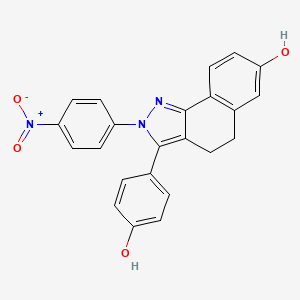
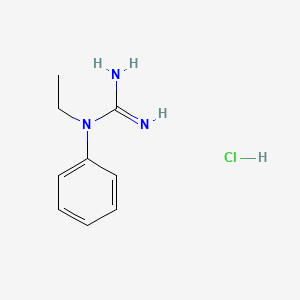

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
